Enantiomeric Purity Advantage of (S)-2-Methoxy-1-(pyridin-3-yl)ethanamine Over Racemate
The target compound, (S)-2-Methoxy-1-(pyridin-3-yl)ethanamine, is offered as a defined enantiomer . This provides a direct advantage over the racemic mixture for applications requiring stereochemical control. The product is specified to have a purity of ≥95% to ≥98% . While the exact enantiomeric excess (ee) is not consistently specified across vendors, the defined stereochemistry (SMILES: COC[C@@H](N)C1=CC=CN=C1) is a critical parameter that the racemic mixture cannot fulfill, as the latter would necessitate additional and often costly resolution steps.
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Defined (S)-enantiomer, purity ≥95% to ≥98% . |
| Comparator Or Baseline | Racemic mixture of 2-Methoxy-1-(pyridin-3-yl)ethanamine. |
| Quantified Difference | 100% defined stereochemistry vs. 50% desired enantiomer in racemate. |
| Conditions | Vendor specifications and standard stereochemical principles. |
Why This Matters
This eliminates the need for post-purchase chiral resolution, saving time and resources in asymmetric synthesis or chiral drug discovery programs.
